Lymphoprep

Description

Properties

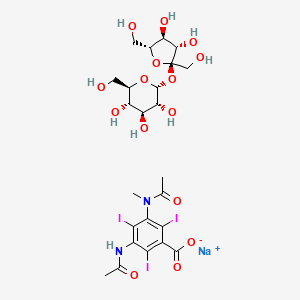

Molecular Formula |

C24H32I3N2NaO15 |

|---|---|

Molecular Weight |

992.2 g/mol |

IUPAC Name |

sodium;3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoate;(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H11I3N2O4.C12H22O11.Na/c1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19;13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;/h1-3H3,(H,16,18)(H,20,21);4-11,13-20H,1-3H2;/q;;+1/p-1/t;4-,5-,6-,7-,8+,9-,10+,11-,12-;/m.1./s1 |

InChI Key |

YEENEYXBHNNNGV-XEHWZWQGSA-M |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)N(C)C(=O)C)I.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.[Na+] |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)N(C)C(=O)C)I.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.[Na+] |

Synonyms |

lymphoprep |

Origin of Product |

United States |

Foundational & Exploratory

The Principle of Lymphoprep™ Cell Separation: A Technical Guide

This guide provides an in-depth examination of the core principles behind Lymphoprep™, a widely used medium for the isolation of human mononuclear cells (MNCs). Tailored for researchers, scientists, and professionals in drug development, this document details the underlying mechanism of density gradient centrifugation, presents key quantitative data, outlines experimental protocols, and visualizes the separation process.

Core Principle: Isopycnic Density Gradient Centrifugation

The fundamental principle of this compound™ cell separation is isopycnic centrifugation , a technique that separates cells based on their buoyant density.[1][2] During this process, cells suspended in a medium are subjected to centrifugal force, causing them to migrate through the medium until they reach a point where their own density equals that of the surrounding medium—their "isopycnic point".[1] At this equilibrium position, the net force on the cells becomes zero, and they cease to move, forming distinct layers based on their density.

This compound™ is a sterile, ready-to-use medium with a precisely defined density of 1.077 ± 0.001 g/mL .[3][4] This specific density is strategically chosen to be intermediate between the densities of different blood cell populations.

-

Mononuclear Cells (Lymphocytes and Monocytes): These cells have a relatively low buoyant density (less than 1.077 g/mL).[3][5]

-

Erythrocytes (Red Blood Cells) and Granulocytes (Neutrophils, Eosinophils, Basophils): These cells possess a significantly higher buoyant density (greater than 1.077 g/mL).[5][6][7]

When a diluted whole blood sample is carefully layered on top of the this compound™ medium and centrifuged, the different cell types migrate according to their density. The denser erythrocytes and granulocytes pass through the 1.077 g/mL layer and pellet at the bottom of the tube.[7][8] In contrast, the less dense mononuclear cells are unable to penetrate the high-density medium and are retained at the interface between the upper plasma layer and the this compound™ solution.[3][8]

Composition and Function

This compound™ achieves its specific density and separation efficiency through two key components:

-

Sodium Diatrizoate (9.1% w/v): This is a dense, iodinated organic compound that is the primary contributor to the medium's high density.[3][9][10]

-

Polysaccharide (5.7% w/v): This component serves a dual purpose. It helps maintain the physiological osmolality of the medium (290 ± 15 mOsm) to ensure cell viability, and it promotes the aggregation of erythrocytes.[3][7] This aggregation, or rouleaux formation, increases the effective sedimentation rate of the red blood cells, ensuring a cleaner separation and minimizing their contamination in the mononuclear cell layer.[7][11]

The combination of these reagents creates a stable medium that is iso-osmotic and non-toxic to cells, allowing for the recovery of a highly purified and viable population of mononuclear cells.[8]

Quantitative Data

The physical properties of the separation medium and the inherent densities of the target cells are critical for successful isolation.

Table 1: Physical-Chemical Specifications of this compound™

| Parameter | Specification | Reference(s) |

|---|---|---|

| Density | 1.077 ± 0.001 g/mL | [3][4] |

| Osmolality | 290 ± 15 mOsm | [3] |

| Composition | Sodium Diatrizoate (9.1% w/v), Polysaccharide (5.7% w/v) | [3][9][10] |

| Endotoxin Level | < 1.0 EU/mL |[3] |

Table 2: Buoyant Densities of Human Blood Cells | Cell Type | Sub-type | Median Buoyant Density (g/mL) | Reference(s) | | :--- | :--- | :--- | | Mononuclear Cells | Lymphocytes | 1.073 - 1.077 |[5] | | | Monocytes | 1.067 - 1.077 |[5] | | Granulocytes | Neutrophils | > 1.080 |[5] | | | Myeloid Series | Density increases with maturation |[5] | | Erythrocytes | Red Blood Cells | ~1.092 - 1.100 |[12] |

Note: Buoyant densities can vary slightly between individuals and under different physiological conditions.

Visualization of the Separation Principle

The following diagram illustrates the distribution of blood components in a centrifuge tube after isopycnic separation with this compound™.

Detailed Experimental Protocol

This protocol describes a standard method for the isolation of Peripheral Blood Mononuclear Cells (PBMCs) from whole human blood using this compound™.

Materials:

-

Anticoagulated whole blood (e.g., with EDTA, heparin).

-

This compound™ (warmed to room temperature, 15 - 25°C).[6][11]

-

Isotonic buffer or culture medium for dilution and washing (e.g., PBS + 2% FBS).[6]

-

Sterile conical centrifuge tubes (e.g., 15 mL or 50 mL).

-

Sterile pipettes.

-

Centrifuge with a swinging-bucket rotor.

Methodology:

-

Blood Dilution: Dilute the anticoagulated whole blood with an equal volume of sterile, isotonic buffer (1:1 ratio).[4][6] This step reduces blood viscosity and improves the sharpness of the final cell band.

-

Prepare Gradient: Dispense the required volume of this compound™ into a sterile conical centrifuge tube. For a 50 mL tube, 15 mL of this compound™ is common.

-

Layering: Carefully layer the diluted blood sample on top of the this compound™ medium.[4][13] It is critical to perform this step slowly, holding the pipette against the side of the tube, to create a sharp interface and avoid mixing the two liquids.

-

Centrifugation: Centrifuge the tubes at 800 x g for 20-30 minutes at room temperature (15 - 25°C) .[4][6] Crucially, the centrifuge brake must be turned off to prevent the disruption of the separated layers during deceleration.[6][13]

-

Harvesting: After centrifugation, four distinct layers will be visible (as shown in the diagram above). Carefully insert a sterile pipette through the upper plasma layer to the whitish "buffy coat" layer at the plasma/Lymphoprep™ interface.[6] Aspirate the mononuclear cells and transfer them to a new sterile tube.

-

Washing: Add at least 3 volumes of washing buffer to the harvested cells to dilute the dense medium. Mix gently.

-

Cell Pelleting: Centrifuge at 250-400 x g for 10 minutes at room temperature to pellet the mononuclear cells.[4][13]

-

Final Wash: Discard the supernatant and repeat the washing step (steps 6-7) to remove residual platelets and density medium.

-

Resuspension: After the final wash, discard the supernatant and resuspend the cell pellet in the appropriate medium for downstream applications, such as cell counting, cryopreservation, or cell culture.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the PBMC isolation protocol.

References

- 1. Density Gradient Centrifugation Principle : Cell Separation [uberstrainer.com]

- 2. beckman.com [beckman.com]

- 3. maxanim.com [maxanim.com]

- 4. progen.com [progen.com]

- 5. Leukocyte density and volume in normal subjects and in patients with acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. stemcell.com [stemcell.com]

- 7. cdn.stemcell.com [cdn.stemcell.com]

- 8. immunetics.com [immunetics.com]

- 9. stemcell.com [stemcell.com]

- 10. apexscientific.co.za [apexscientific.co.za]

- 11. cdn.stemcell.com [cdn.stemcell.com]

- 12. Interrelations among Na and K content, cell volume, and buoyant density in human red blood cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Human PBMC Isolation | The Ansel Lab [ansel.ucsf.edu]

The Genesis and Application of Lymphoprep: A Technical Guide to Mononuclear Cell Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, development, and core applications of Lymphoprep, a widely used density gradient medium for the isolation of mononuclear cells. We will delve into the fundamental principles of its operation, provide detailed experimental protocols for various biological samples, and present a quantitative comparison with other separation media.

A Historical Perspective: The Advent of a Cell Biology Staple

The story of this compound begins in 1968, when Dr. Arne Bøyum introduced a simple and effective method for separating mononuclear cells from human blood.[1][2][3] This innovation was a significant leap forward from previous techniques that often involved the aggregation of erythrocytes to facilitate the separation of leucocytes.[4] Dr. Bøyum's one-step centrifugal technique utilized a mixture of sodium metrizoate and a polysaccharide, which formed the basis of what would become commercially known as this compound.[4][5] For over four decades, this compound has been a mainstay in laboratories worldwide, enabling countless advancements in immunology, hematology, and cell biology.[6][7]

The underlying principle of this compound is elegantly simple: it exploits the differences in buoyant density between different blood cell types.[1][6] Mononuclear cells, which include lymphocytes and monocytes, possess a lower buoyant density (less than 1.077 g/ml) compared to erythrocytes and polymorphonuclear leukocytes (granulocytes).[1][2] When a blood sample is layered over the this compound medium and centrifuged, the denser erythrocytes and granulocytes sediment through the medium, forming a pellet at the bottom of the tube. The mononuclear cells, however, are retained at the interface between the plasma and the this compound solution, forming a distinct band that can be easily harvested.[6]

Composition and Quality Control

This compound is a sterile and endotoxin-tested solution with a precisely defined composition to ensure reproducible and reliable cell separation. The key components are:

-

Sodium Diatrizoate (9.1% w/v): This iodinated organic compound is a major contributor to the medium's density.[8]

-

Polysaccharide (5.7% w/v): This component enhances the aggregation of erythrocytes, which facilitates their sedimentation.[8][9]

The density of this compound is meticulously controlled to be 1.077 ± 0.001 g/mL.[3] Manufacturers adhere to stringent quality control standards, including Good Manufacturing Practice (GMP) and ISO 13485 certification, and each batch is tested for endotoxin levels to ensure the integrity of downstream applications.[2]

Performance Characteristics: A Quantitative Comparison

The efficacy of a cell separation medium is determined by several key parameters, including cell recovery, purity, and viability. Numerous studies have compared the performance of this compound with other density gradient media, most notably Ficoll-Paque. The data consistently demonstrates that this compound is a reliable and cost-effective alternative, delivering comparable results.

Table 1: Performance Comparison of this compound and Ficoll-Paque for Peripheral Blood Mononuclear Cell (PBMC) Isolation

| Parameter | This compound | Ficoll-Paque™ PLUS | Reference |

| Cell Purity (%) | |||

| Total Mononuclear Cells | Similar | Similar | [7][9][10][11] |

| T cells (CD3+) | Similar | Similar | [7][9][10][11] |

| B cells | Similar | Similar | [7][9][10][11] |

| NK cells | Similar | Similar | [7][9][10][11] |

| Monocytes | Similar | Similar | [7][9][10][11] |

| Granulocyte Contamination | Similar | Similar | [7][9][10][11] |

| Cell Recovery | |||

| Total Mononuclear Cells | Similar | Similar | [7][9][10][11] |

| CD45+ Cells | Similar | Similar | [7][9][10][11] |

| Cell Viability (%) | ~100% | Not explicitly stated, but implied to be high | [8] |

Data presented as "Similar" indicates that studies found no statistically significant difference between the two media.

Table 2: Performance Comparison of this compound and Ficoll-Paque for Cord Blood Mononuclear Cell Isolation

| Parameter | This compound | Ficoll-Paque™ PLUS | Reference |

| Cell Purity (%) | |||

| Total Mononuclear Cells | Similar | Similar | [10] |

| T cells | Similar | Similar | [10] |

| B cells | Similar | Similar | [10] |

| NK cells | Similar | Similar | [10] |

| Monocytes | Similar | Similar | [10] |

| Cell Recovery | |||

| Total Mononuclear Cells | Similar | Similar | [10] |

| CD45+ Cells | Similar | Similar | [10] |

Data based on a study with n=4, showing comparable performance.

Detailed Experimental Protocols

The following are detailed methodologies for the isolation of mononuclear cells from various sources using this compound.

Isolation of Mononuclear Cells from Peripheral Blood

This protocol is a standard procedure for obtaining a highly enriched population of peripheral blood mononuclear cells (PBMCs).

Materials:

-

Whole blood collected in a tube containing an anticoagulant (e.g., heparin, EDTA).

-

This compound™

-

Phosphate-buffered saline (PBS) or other suitable balanced salt solution.

-

Sterile conical centrifuge tubes (15 mL or 50 mL).

-

Sterile pipettes.

-

Centrifuge.

Protocol:

-

Bring this compound™ and blood sample to room temperature.

-

Dilute the whole blood 1:1 with PBS in a conical tube.

-

Carefully layer the diluted blood over the this compound™ in a separate conical tube. To avoid mixing, hold the this compound™ tube at a 45-degree angle and slowly pipette the diluted blood down the side of the tube. The interface between the two layers should be sharp.

-

Centrifuge the tubes at 800 x g for 20 minutes at room temperature with the centrifuge brake turned off.

-

After centrifugation, four distinct layers will be visible:

-

Top layer: Plasma

-

Second layer: A cloudy band of mononuclear cells at the plasma/Lymphoprep™ interface.

-

Third layer: Clear this compound™ solution.

-

Bottom layer: A pellet of red blood cells and granulocytes.

-

-

Carefully aspirate the upper plasma layer without disturbing the mononuclear cell layer.

-

Using a clean pipette, carefully collect the mononuclear cell layer and transfer it to a new conical tube.

-

Wash the collected cells by adding at least 3 volumes of PBS to the tube.

-

Centrifuge at 250 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in the desired volume of an appropriate buffer or culture medium for downstream applications.

Caption: Workflow for mononuclear cell isolation from peripheral blood.

Isolation of Mononuclear Cells from Cord Blood

The protocol for cord blood is similar to that for peripheral blood, with minor adjustments to account for the different sample characteristics.

Materials:

-

Cord blood collected in a sterile container with an anticoagulant.

-

This compound™

-

PBS or other suitable balanced salt solution.

-

Sterile conical centrifuge tubes.

-

Sterile pipettes.

-

Centrifuge.

Protocol:

-

Follow steps 1-3 as described for peripheral blood isolation.

-

Centrifuge the tubes at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.

-

Follow steps 5-10 as described for peripheral blood isolation to harvest and wash the mononuclear cells.

Isolation of Mononuclear Cells from Bone Marrow

Bone marrow aspirates require an initial filtration step to remove bony spicules and cell clumps before proceeding with density gradient centrifugation.

Materials:

-

Bone marrow aspirate.

-

This compound™

-

PBS or other suitable balanced salt solution.

-

Sterile gauze or a cell strainer (e.g., 100 µm).

-

Sterile conical centrifuge tubes.

-

Sterile pipettes.

-

Centrifuge.

Protocol:

-

Filter the bone marrow aspirate through a sterile gauze or a cell strainer to remove any clots or bony fragments.

-

Dilute the filtered bone marrow 1:1 with PBS.

-

Carefully layer the diluted bone marrow over this compound™ in a conical tube.

-

Centrifuge at 800 x g for 20 minutes at room temperature with the centrifuge brake off.

-

Follow steps 5-10 as described for peripheral blood isolation to harvest and wash the mononuclear cells.

Downstream Applications and Signaling Pathways

Mononuclear cells isolated using this compound are suitable for a wide array of downstream applications in research and clinical settings. These include:

-

Immunophenotyping: Characterization of immune cell subsets using flow cytometry.

-

Cell Culture: In vitro expansion and manipulation of lymphocytes and monocytes.

-

Functional Assays: Assessment of immune cell functions such as proliferation, cytokine production, and cytotoxicity.

-

Molecular Biology: Extraction of DNA, RNA, and proteins for genomic, transcriptomic, and proteomic analyses.

-

Drug Development: Screening of drug candidates for their effects on immune cells.

While no specific signaling pathways were central to the development of this compound itself, the isolated cells are instrumental in studying numerous cellular signaling cascades. A common application is the investigation of T-cell activation signaling, a critical process in the adaptive immune response.

Caption: Simplified T-cell activation signaling pathway.

Conclusion

This compound has stood the test of time as a robust and reliable tool for the isolation of mononuclear cells. Its simple, rapid, and cost-effective nature has made it an indispensable reagent in cell biology research. The detailed protocols and comparative data presented in this guide underscore its continued relevance and utility for scientists and researchers in both academic and industrial settings. The consistent performance of this compound ensures the generation of high-quality cell preparations, which are crucial for the validity and reproducibility of a wide range of downstream applications.

References

- 1. stemcell.com [stemcell.com]

- 2. eurointervention.pcronline.com [eurointervention.pcronline.com]

- 3. maxanim.com [maxanim.com]

- 4. Ficoll-Paque versus this compound: a comparative study of two density gradient media for therapeutic bone marrow mononuclear cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation of Untouched Human T cells from Peripheral blood Mononuclear Cells (PBMC) | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. cdn.stemcell.com [cdn.stemcell.com]

- 8. Comparison of Three Isolation Techniques for Human Peripheral Blood Mononuclear Cells: Cell Recovery and Viability, Population Composition, and Cell Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. veritastk.co.jp [veritastk.co.jp]

- 10. stemcell.com [stemcell.com]

- 11. This compound™_产品中心_君合天晟 [revbio.com.cn]

The Core Mechanism of Density Gradient Centrifugation with Lymphoprep™: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental principles and practical application of Lymphoprep™ for the isolation of peripheral blood mononuclear cells (PBMCs). We will explore the mechanism of separation, provide detailed experimental protocols, and present quantitative data to ensure reproducible and high-quality cell isolation for downstream applications in research and drug development.

Principle of Separation: Exploiting Cellular Densities

The isolation of mononuclear cells, a crucial population including lymphocytes and monocytes, from whole blood is achieved through density gradient centrifugation. This technique leverages the differences in the buoyant density of various blood components. This compound™ is a sterile, endotoxin-tested density gradient medium with a precise density of 1.077 g/mL, which is optimal for separating mononuclear cells from denser components like erythrocytes (red blood cells) and granulocytes (neutrophils, eosinophils, and basophils).[1][2][3][4][5]

When diluted whole blood is carefully layered onto the this compound™ solution and subjected to centrifugation, the cells migrate according to their density:

-

Erythrocytes and Granulocytes: These cells have a higher density (greater than 1.077 g/mL) and will sediment through the this compound™ layer, forming a pellet at the bottom of the tube.[2][5][6][7][8][9][10]

-

Mononuclear Cells (PBMCs): Lymphocytes and monocytes have a lower density (less than 1.077 g/mL) and will therefore not penetrate the density gradient medium.[2][6] They concentrate at the interface between the plasma and the this compound™ solution, forming a distinct white "buffy coat" layer.[2][5][7]

-

Platelets: Platelets, having the lowest density, will largely remain in the upper plasma layer.

The polysaccharide component in this compound™ also promotes the aggregation of erythrocytes, which accelerates their sedimentation.[7][10]

Composition and Properties of this compound™

This compound™ is a ready-to-use, sterile solution with the following key components and properties that ensure reliable and efficient cell separation.

| Property | Specification | Reference |

| Density | 1.077 ± 0.001 g/mL | [5][6] |

| Composition | Sodium Diatrizoate (9.1% w/v), Polysaccharide (5.7% w/v) | [1][3][6][11] |

| Osmolality | 290 ± 15 mOsm | [6] |

| Endotoxin Level | Typically ≤ 0.13 EU/mL | [8] |

Experimental Protocol for PBMC Isolation

This protocol outlines the standard procedure for isolating PBMCs from whole blood using this compound™. For optimal results, all reagents and samples should be at room temperature (15-25°C).[4][7]

Materials:

-

Whole blood collected in a tube with an anticoagulant (e.g., EDTA, heparin)

-

This compound™

-

Phosphate-Buffered Saline (PBS) or other suitable cell culture medium

-

Sterile conical centrifuge tubes (15 mL or 50 mL)

-

Sterile pipettes

-

Centrifuge with a swinging-bucket rotor

Methodology:

-

Blood Dilution: Dilute the whole blood sample with an equal volume of PBS.[7][12] For example, mix 5 mL of whole blood with 5 mL of PBS. This step is crucial for maximizing the yield of mononuclear cells.[6]

-

Layering: Carefully layer the diluted blood over the this compound™ in a conical tube. To avoid mixing, gently dispense the blood down the side of the tube. The volume of this compound™ should be equal to the volume of the original undiluted blood sample.[7]

-

Centrifugation: Centrifuge the tubes at 800 x g for 20 minutes at room temperature.[7][12] It is critical to have the centrifuge brake turned OFF to prevent disruption of the cell layers upon deceleration.[4][7][12]

-

Harvesting PBMCs: After centrifugation, four distinct layers will be visible:

-

Top layer: Plasma

-

Second layer: A cloudy band of PBMCs at the plasma/Lymphoprep™ interface

-

Third layer: Clear this compound™

-

Bottom pellet: Erythrocytes and granulocytes Carefully aspirate the upper plasma layer without disturbing the PBMC layer. Then, using a clean pipette, collect the PBMC layer.[4][7]

-

-

Washing: Transfer the collected PBMCs to a new centrifuge tube. Add at least 3 volumes of PBS to wash the cells and dilute the this compound™.

-

Pelleting: Centrifuge at 250-300 x g for 10 minutes to pellet the PBMCs.[12]

-

Final Wash: Discard the supernatant and resuspend the cell pellet in fresh PBS for a second wash. Centrifuge again under the same conditions.

-

Resuspension: After the final wash, discard the supernatant and resuspend the PBMC pellet in the desired medium for downstream applications.

Quantitative Data and Performance

Studies have shown that this compound™ provides comparable performance to other density gradient media like Ficoll-Paque™ in terms of cell purity and recovery.

| Parameter | This compound™ | Ficoll-Paque™ PLUS | Reference |

| T Cell Purity (% of MNCs) | ~70% | ~70% | [8] |

| B Cell Purity (% of MNCs) | ~10% | ~10% | [8] |

| NK Cell Purity (% of MNCs) | ~8% | ~8% | [8] |

| Monocyte Purity (% of MNCs) | ~12% | ~12% | [8] |

| Total MNC Recovery | ~7.5 x 10^6 cells | ~7.5 x 10^6 cells | [8] |

| CD45+ Cell Recovery | ~8.0 x 10^6 cells | ~8.0 x 10^6 cells | [8] |

Note: The above data is based on graphical representation and should be considered an approximation. Actual results may vary depending on the sample and experimental conditions.

Erythrocyte contamination in the final mononuclear cell suspension is typically between 3-10% of the total cell number.[6][13][14]

Visualizing the Workflow

The following diagrams illustrate the logical steps and the physical separation process involved in PBMC isolation using this compound™.

Caption: Experimental workflow for PBMC isolation using this compound™.

Caption: Cell layers after density gradient centrifugation with this compound™.

References

- 1. stemcell.com [stemcell.com]

- 2. immunetics.com [immunetics.com]

- 3. apexscientific.co.za [apexscientific.co.za]

- 4. stemcell.com [stemcell.com]

- 5. stemcell.com [stemcell.com]

- 6. maxanim.com [maxanim.com]

- 7. lifetechindia.com [lifetechindia.com]

- 8. veritastk.co.jp [veritastk.co.jp]

- 9. This compound™_产品中心_君合天晟 [revbio.com.cn]

- 10. cdn.stemcell.com [cdn.stemcell.com]

- 11. STEMCELL Technologies Technologies this compound , Size: 4 x 250 mL, Quantity: | Fisher Scientific [fishersci.com]

- 12. Human PBMC Isolation | The Ansel Lab [ansel.ucsf.edu]

- 13. progen.com [progen.com]

- 14. This compound | Density Gradient Media [diagnostic.serumwerk.com]

Lymphoprep: A Technical Guide to the Isolation of Mononuclear Cells from Whole Blood

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphoprep™ is a sterile, endotoxin-tested density gradient medium widely utilized for the simple and efficient isolation of mononuclear cells (MNCs) from peripheral blood, bone marrow, and cord blood.[1][2] Composed of sodium diatrizoate (9.1% w/v) and a polysaccharide (5.7% w/v), this compound™ has a density of 1.077 g/mL.[1][3] This ready-to-use solution has become a laboratory staple for applications in immunology, infectious disease research, and cell therapy development due to its reliability and cost-effectiveness.[1][4] Studies have shown that this compound™ provides comparable results to other density gradient media like Ficoll-Paque™ in terms of cell purity and recovery.[1][5]

Principle of Separation: Density Gradient Centrifugation

The isolation of mononuclear cells with this compound™ is based on the principle of density gradient centrifugation, a technique first described by Dr. Arne Bøyum in 1968.[2][6] This method exploits the differences in the buoyant density of various blood cell types.[2] During centrifugation, the dense components of the blood, namely erythrocytes (red blood cells) and granulocytes (neutrophils, eosinophils, and basophils), have a higher density than the this compound™ medium and sediment to the bottom of the tube.[2][7] The polysaccharide in this compound™ also promotes the aggregation of erythrocytes, which further facilitates their sedimentation.[2]

In contrast, mononuclear cells, which include lymphocytes and monocytes, possess a lower density and are therefore retained at the interface between the plasma and the this compound™ solution.[2][7] This allows for their easy aspiration and subsequent use in a variety of downstream applications.[7] Platelets, which have an even lower density, largely remain in the plasma layer.

Figure 1. Principle of density gradient centrifugation with this compound™.

Data Presentation: Performance and Efficiency

The performance of this compound™ for the isolation of mononuclear cells has been evaluated for various blood sources. The following tables summarize key quantitative data on cell purity, recovery, and viability.

Peripheral Blood

Data from comparative studies indicate that this compound™ provides similar purity and recovery of mononuclear cells from peripheral whole blood as Ficoll-Paque™ PLUS.[1][8]

| Cell Type | Purity (% of Mononuclear Cells) with this compound™ (Mean ± SD, n=5) | Purity (% of Mononuclear Cells) with Ficoll-Paque™ PLUS (Mean ± SD, n=5) |

| CD3+ T cells | ~65% | ~65% |

| CD4+ T cells | ~45% | ~45% |

| CD8a+ T cells | ~20% | ~20% |

| B cells | ~10% | ~10% |

| NK cells | ~8% | ~8% |

| Monocytes | ~15% | ~15% |

| Granulocytes | <5% | <5% |

Table 1. Purity of mononuclear cell subsets from peripheral whole blood.[1][8]

| Cell Population | Recovery with this compound™ (Number of Cells, Mean ± SD, n=5) | Recovery with Ficoll-Paque™ PLUS (Number of Cells, Mean ± SD, n=5) |

| Total Mononuclear Cells | ~8.0 x 10⁶ | ~8.0 x 10⁶ |

| CD45+ Cells | ~7.5 x 10⁶ | ~7.5 x 10⁶ |

Table 2. Recovery of mononuclear cells from peripheral whole blood.[1][8]

A study comparing different isolation techniques for human peripheral blood mononuclear cells (PBMCs) found that using SepMate™ tubes with this compound™ resulted in a 70% higher recovery than the traditional Ficoll-Paque™ method.[6] Cell viability, as assessed by trypan blue exclusion, was 100% for all three isolation techniques (this compound™ with SepMate™, CPT™, and Ficoll-Paque™).[6]

Cord Blood

Similar to peripheral blood, this compound™ demonstrates comparable performance to Ficoll-Paque™ PLUS for the isolation of mononuclear cells from cord blood.[1]

| Cell Type | Purity (% of Mononuclear Cells) with this compound™ (Mean ± SD, n=4) | Purity (% of Mononuclear Cells) with Ficoll-Paque™ PLUS (Mean ± SD, n=4) |

| CD3+ T cells | ~50% | ~50% |

| B cells | ~15% | ~15% |

| NK cells | ~12% | ~12% |

| Monocytes | ~20% | ~20% |

Table 3. Purity of mononuclear cell subsets from cord blood.[1]

| Cell Population | Recovery with this compound™ (Number of Cells, Mean ± SD, n=4) | Recovery with Ficoll-Paque™ PLUS (Number of Cells, Mean ± SD, n=4) |

| Total Mononuclear Cells | ~6.0 x 10⁶ | ~6.0 x 10⁶ |

| CD45+ Cells | ~5.5 x 10⁶ | ~5.5 x 10⁶ |

Table 4. Recovery of mononuclear cells from cord blood.[1]

Bone Marrow

A comparative study of this compound™ and Ficoll-Paque™ for the isolation of bone marrow mononuclear cells (BM-MNCs) for therapeutic use found no significant differences in the absolute numbers and percentage cell recovery of various mononuclear cell types.[5]

| Parameter | This compound™ (Mean ± SD) | Ficoll-Paque™ (Mean ± SD) | p-value |

| WBC Recovery (%) | 18.05 ± 12.58 | 20.08 ± 11.14 | 0.12 |

| BM-MNC Recovery (%) | 57.56 ± 105.60 | 48.85 ± 94.98 | 0.39 |

| Cell Viability (%) | 95.9 ± 3.8 | 94.9 ± 4.6 | 0.12 |

Table 5. Recovery and viability of mononuclear cells from bone marrow.[5]

Experimental Protocol: Isolation of Mononuclear Cells from Whole Blood

This protocol outlines the standard procedure for isolating mononuclear cells from whole blood using this compound™.

Materials:

-

Whole blood collected in a tube with an anticoagulant (e.g., EDTA, heparin)

-

This compound™

-

Phosphate-buffered saline (PBS) or other suitable cell culture medium

-

Sterile centrifuge tubes (e.g., 15 mL or 50 mL conical tubes)

-

Sterile pipettes

-

Centrifuge with a swinging-bucket rotor

Procedure:

-

Preparation: Bring this compound™ and the blood sample to room temperature.

-

Blood Dilution: Dilute the whole blood with an equal volume of PBS or cell culture medium. For example, mix 5 mL of whole blood with 5 mL of PBS.

-

Layering:

-

Carefully pipette the desired volume of this compound™ into a sterile centrifuge tube.

-

Gently layer the diluted blood on top of the this compound™, minimizing the mixing of the two layers. This can be achieved by slowly dispensing the diluted blood against the side of the tube.

-

-

Centrifugation: Centrifuge the tubes at 800 x g for 20 minutes at room temperature with the centrifuge brake turned off. If the blood has been stored for more than 2 hours, increase the centrifugation time to 30 minutes.

-

Harvesting: After centrifugation, four distinct layers will be visible:

-

The top layer consists of plasma and platelets.

-

The second layer, at the plasma/Lymphoprep™ interface, is the buffy coat containing the mononuclear cells.

-

The third layer is the this compound™ medium.

-

The bottom layer contains erythrocytes and granulocytes.

-

Carefully insert a sterile pipette through the plasma layer and aspirate the mononuclear cell layer.

-

-

Washing:

-

Transfer the harvested mononuclear cells to a new sterile centrifuge tube.

-

Add at least 3 volumes of PBS or cell culture medium to wash the cells and dilute the this compound™.

-

Centrifuge at 250 x g for 10 minutes at room temperature.

-

-

Final Resuspension:

-

Discard the supernatant.

-

Resuspend the cell pellet in the desired volume of an appropriate buffer or cell culture medium for downstream applications.

-

References

- 1. stemcell.com [stemcell.com]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. eurointervention.pcronline.com [eurointervention.pcronline.com]

- 4. immunetics.com [immunetics.com]

- 5. stemcell.com [stemcell.com]

- 6. researchgate.net [researchgate.net]

- 7. veritastk.co.jp [veritastk.co.jp]

- 8. cdn.stemcell.com [cdn.stemcell.com]

Lymphoprep®: A Technical Guide to a Gold Standard in Mononuclear Cell Isolation

For Researchers, Scientists, and Drug Development Professionals

Lymphoprep® is a sterile, ready-to-use density gradient medium that has been a cornerstone of immunology, cell biology, and clinical research for decades. Its simple, rapid, and reliable protocol allows for the efficient isolation of mononuclear cells—lymphocytes and monocytes—from peripheral blood, bone marrow, and cord blood. This technical guide provides an in-depth overview of this compound's core properties, detailed experimental protocols, and the fundamental principles governing its application.

Core Properties and Specifications

This compound® is an iso-osmotic solution with a precisely defined density of 1.077 g/mL, which is crucial for the effective separation of mononuclear cells from denser erythrocytes and granulocytes.[1][2] The key components and specifications of the solution are summarized below.

| Parameter | Specification | Reference |

| Composition | ||

| Sodium Diatrizoate | 9.1% (w/v) | [1][2][3] |

| Polysaccharide | 5.7% (w/v) | [1][2][3] |

| Physicochemical Properties | ||

| Density | 1.077 ± 0.001 g/mL | [1][2][4] |

| Osmolality | 290 ± 15 mOsm | [1][2][4] |

| Quality and Sterility | ||

| Endotoxins | < 1.0 EU/mL (typically ≤ 0.13 EU/mL) | [1][2][4][5] |

| Sterility | Sterile (manufactured under GMP and ISO 13485) | [1][5][6] |

| Storage and Stability | ||

| Storage Temperature | Room temperature (4 - 30°C) | [6][7][8] |

| Shelf Life | Up to 3 years (when stored correctly) | [8][9] |

| Light Sensitivity | Protect from direct sunlight | [6][8][9][10][11] |

Principle of Separation

The methodology for separating leucocytes from blood by mixing the blood with a compound that aggregates erythrocytes was first developed by Dr. Arne Bøyum in 1968.[1][8][9] This technique, utilizing a mixture of sodium metrizoate and a polysaccharide, formed the basis for this compound®.[8][9] The separation principle hinges on the differential densities of blood cell populations. Mononuclear cells, which include lymphocytes and monocytes, possess a lower buoyant density than erythrocytes and polymorphonuclear leukocytes (granulocytes).[1][2]

During centrifugation, the dense erythrocytes and granulocytes sediment through the this compound® layer to the bottom of the tube. The polysaccharide in the solution enhances the aggregation of erythrocytes, which accelerates their sedimentation.[6][11] In contrast, the less dense mononuclear cells are retained at the interface between the plasma and the this compound® solution, forming a distinct band that can be easily harvested.[1][6][11]

Experimental Protocol: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a standard procedure for the isolation of PBMCs from whole human blood.

Materials:

-

This compound® solution

-

Anticoagulated whole blood (e.g., with EDTA, heparin, or ACD)

-

Physiological saline (0.9% NaCl) or a balanced salt solution (e.g., PBS)

-

Sterile conical centrifuge tubes (15 mL or 50 mL)

-

Sterile pipettes

-

Centrifuge with a swing-out rotor

Methodology:

-

Preparation:

-

Blood Dilution:

-

Layering:

-

Pipette the desired volume of this compound® into a sterile conical centrifuge tube.

-

Carefully layer the diluted blood sample on top of the this compound® solution, minimizing the mixing of the two layers.[6][8] This can be achieved by slowly pipetting the diluted blood against the side of the tube.

-

-

Centrifugation:

-

Harvesting of Mononuclear Cells:

-

Following centrifugation, four distinct layers will be visible:

-

Top layer: Plasma

-

Second layer: A cloudy band of mononuclear cells at the plasma/Lymphoprep® interface.

-

Third layer: Clear this compound® solution.

-

Bottom pellet: Erythrocytes and granulocytes.

-

-

Carefully aspirate and discard the upper plasma layer without disturbing the mononuclear cell layer.[7]

-

Using a sterile pipette, carefully collect the band of mononuclear cells.[7][8]

-

-

Washing:

-

Transfer the harvested mononuclear cells to a new sterile centrifuge tube.

-

Add at least 3 volumes of physiological saline or a balanced salt solution to the cells to wash away any remaining this compound® and platelets.

-

Centrifuge at 250 x g for 10 minutes to pellet the cells.[8][10]

-

Discard the supernatant and resuspend the cell pellet in the appropriate volume of culture medium or buffer for downstream applications. A second wash step may be performed if necessary.

-

Visualizing the Workflow and Logic

To better illustrate the experimental process and the underlying principles of this compound®, the following diagrams have been generated using Graphviz.

Caption: Workflow for Mononuclear Cell Isolation using this compound®.

Caption: Logical Relationship of this compound® Components and Function.

Conclusion

This compound® remains an indispensable tool for the efficient and reliable isolation of mononuclear cells. Its well-defined physical and chemical properties, coupled with a straightforward and robust protocol, ensure high-quality cell preparations suitable for a wide array of downstream applications in both basic research and clinical settings. By understanding the fundamental principles of its operation and adhering to the detailed experimental protocol, researchers can consistently achieve high yields and purity of mononuclear cells, thereby ensuring the validity and reproducibility of their experimental results.

References

- 1. This compound | Density Gradient Media [diagnostic.serumwerk.com]

- 2. This compound 500 ml | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]

- 3. stemcell.com [stemcell.com]

- 4. maxanim.com [maxanim.com]

- 5. Cosmo Bio Usa Inc this compound Density Gradient Medium, 6 x 500 ml, Sterile, | Fisher Scientific [fishersci.com]

- 6. biochemmack.ru [biochemmack.ru]

- 7. cdn.stemcell.com [cdn.stemcell.com]

- 8. cosmobiousa.com [cosmobiousa.com]

- 9. This compound™ Cell Separation Media - Amerigo Scientific [amerigoscientific.com]

- 10. progen.com [progen.com]

- 11. cdn.stemcell.com [cdn.stemcell.com]

A Researcher's In-depth Guide to Lymphoprep™ for Immunological Studies

For scientists, researchers, and professionals in drug development, the isolation of high-quality peripheral blood mononuclear cells (PBMCs) is a critical first step for a vast array of immunological research. This technical guide provides a comprehensive overview of Lymphoprep™, a widely used density gradient medium, offering detailed protocols and insights for beginners in the field.

Core Principles: The Science Behind this compound™

This compound™ is a sterile, endotoxin-tested density gradient medium designed for the simple and effective isolation of mononuclear cells—lymphocytes and monocytes—from peripheral blood, cord blood, and bone marrow.[1][2][3] The methodology is based on the principles of density gradient centrifugation, a technique first extensively described by Dr. Arne Bøyum in 1968.[2]

The core of this technique lies in the differential densities of various blood components. This compound™ is an iso-osmotic solution with a precisely defined density of 1.077 g/mL.[1][2][3] This specific density is lower than that of erythrocytes (red blood cells) and granulocytes (neutrophils, eosinophils, and basophils) but higher than that of mononuclear cells.[2][4][5]

When anticoagulated and diluted whole blood is carefully layered on top of the this compound™ solution and subjected to centrifugation, the different cell types migrate according to their buoyant density.[6][7] Erythrocytes and granulocytes, being denser, sediment through the this compound™ layer to form a pellet at the bottom of the tube.[2][4][5] In contrast, the less dense mononuclear cells are retained at the interface between the plasma and the this compound™ solution, forming a distinct white layer, often referred to as the "buffy coat".[2][4] Platelets, which are also of low density, largely remain in the plasma layer.

The composition of this compound™ includes sodium diatrizoate (9.1% w/v) and a polysaccharide (5.7% w/v).[1][2][3][8] The polysaccharide is crucial as it enhances the aggregation of erythrocytes, which in turn increases their sedimentation rate, leading to a cleaner separation of mononuclear cells.[9]

Quantitative Performance of this compound™

The efficacy of a cell separation technique is paramount for the reliability of downstream applications. The following tables summarize the quantitative data on the performance of this compound™, often in comparison to other standard methods like Ficoll-Paque™ and Cell Preparation Tubes (CPT).

| Parameter | This compound™ | Ficoll-Paque™ | Notes |

| Density | 1.077 ± 0.001 g/mL | 1.077 g/mL | Both media have the same specified density, allowing for interchangeable use in protocols.[2][10] |

| Osmolality | 290 ± 15 mOsm | Not specified | This compound™ is formulated to be iso-osmotic, which is crucial for maintaining cell viability.[2] |

| Endotoxin Levels | <1.0 EU/mL (typically ≤0.13 EU/mL) | Not specified | Low endotoxin levels are critical for preventing the non-specific activation of isolated immune cells.[2] |

| Parameter | This compound™ | CPT (Cell Preparation Tubes) | Notes |

| PBMC Yield (cells/mL of blood) | 1.4 x 10⁶ (± 0.2 x 10⁶) | 1.9 x 10⁶ (± 0.2 x 10⁶) | Data from a comparative study; yields can vary based on donor and operator.[11] |

| Post-thaw PBMC Yield (cells/mL of blood) | 0.9 x 10⁶ (± 0.1 x 10⁶) | 1.1 x 10⁶ (± 0.2 x 10⁶) | Demonstrates cell recovery after cryopreservation.[11] |

| Cell Viability (Trypan Blue Exclusion) | 100% | 100% | Both methods yielded highly viable cells immediately after isolation.[12] |

Detailed Experimental Protocol for PBMC Isolation using this compound™

This protocol outlines the standard procedure for isolating PBMCs from whole human blood.

Materials:

-

This compound™ (at room temperature)

-

Anticoagulated whole blood (e.g., with EDTA, heparin)

-

Phosphate-Buffered Saline (PBS) or other suitable balanced salt solution

-

Sterile conical centrifuge tubes (15 mL or 50 mL)

-

Sterile pipettes

-

Centrifuge with a swing-out rotor

Protocol:

-

Blood Dilution: Dilute the anticoagulated whole blood with an equal volume of PBS at room temperature (1:1 ratio). This step reduces the viscosity of the blood and improves the separation.[13][14]

-

Layering this compound™: Carefully add the desired volume of this compound™ to a sterile conical centrifuge tube.

-

Blood Overlay: Gently layer the diluted blood on top of the this compound™ solution.[13] It is critical to perform this step slowly and carefully to avoid mixing the blood and the density gradient medium, which would compromise the separation. A sharp interface between the two layers should be visible.

-

Centrifugation: Centrifuge the tubes at 800 x g for 20 minutes at room temperature.[13][15] Crucially, the centrifuge brake should be turned off to prevent the disruption of the cell layers during deceleration.

-

Harvesting PBMCs: After centrifugation, four distinct layers will be visible:

-

Top layer: Plasma

-

Interface: A thin, whitish band of mononuclear cells (the "buffy coat")

-

Below interface: this compound™ solution

-

Bottom: A pellet of red blood cells and granulocytes Carefully insert a sterile pipette through the plasma layer to the interface and aspirate the mononuclear cells.[13][15]

-

-

Washing the PBMCs: Transfer the harvested cells to a new sterile centrifuge tube. Add at least 3 volumes of PBS to wash the cells and dilute any remaining this compound™.

-

Pelleting the PBMCs: Centrifuge the cell suspension at 250-300 x g for 10 minutes at room temperature.[14][15] This lower speed is sufficient to pellet the mononuclear cells while minimizing cell stress.

-

Final Wash: Discard the supernatant and resuspend the cell pellet in fresh PBS. Repeat the washing step (step 7).

-

Resuspension and Cell Counting: After the final wash, discard the supernatant and resuspend the cell pellet in a suitable medium for your downstream application. Perform a cell count and assess viability (e.g., using Trypan Blue exclusion). The cells are now ready for use.

Visualizing the Workflow and a Key Signaling Pathway

To further clarify the experimental process and a common downstream application, the following diagrams are provided.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. sinobiological.com [sinobiological.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the role of cytokines in immune signaling? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Other signaling pathways that contribute to lymphocyte behavior - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. T cell signalling pathway | PPTX [slideshare.net]

- 10. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 11. Functional comparison of PBMCs isolated by Cell Preparation Tubes (CPT) vs. This compound Tubes | springermedizin.de [springermedizin.de]

- 12. researchgate.net [researchgate.net]

- 13. B-cell receptor - Wikipedia [en.wikipedia.org]

- 14. Cytokine signaling modules in inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Separation of Human Leukocytes: Exploiting Key Differences Between Lymphocytes, Monocytes, and Granulocytes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles and methodologies for the separation of human lymphocytes, monocytes, and granulocytes. A thorough understanding of the distinct physical and biological characteristics of these leukocyte subpopulations is paramount for obtaining pure cell fractions, a critical prerequisite for reliable downstream applications in research, diagnostics, and the development of novel therapeutics. This document outlines the key distinguishing features of these cells and presents detailed experimental protocols for their effective separation.

Core Principles of Leukocyte Separation

The successful isolation of lymphocytes, monocytes, and granulocytes hinges on exploiting their inherent differences. These can be broadly categorized into physical and biological properties. Physical characteristics such as cell size and density are leveraged in techniques like density gradient centrifugation, while unique cell surface protein expression is the basis for more specific methods like Magnetic-Activated Cell Sorting (MACS) and Fluorescence-Activated Cell Sorting (FACS).

Comparative Analysis of Leukocyte Properties

A clear understanding of the quantitative differences between these cell types is essential for selecting the most appropriate separation strategy. The following tables summarize the key physical and biological parameters of human lymphocytes, monocytes, and granulocytes.

Table 1: Physical Properties of Human Leukocytes

| Property | Lymphocytes | Monocytes | Granulocytes (Neutrophils) |

| Diameter (µm) | 6-10 (small), 10-14 (large)[1] | 12-20[2][3] | 12-15[3][4][5] |

| Volume (µm³) | ~250 | ~530 | ~470 |

| Density (g/mL) | 1.073 - 1.077 | 1.067 - 1.077 | > 1.080[5] |

| Morphology | Round nucleus, scant cytoplasm[1][6] | Kidney-bean shaped nucleus, more cytoplasm[1][6] | Multi-lobed nucleus, granular cytoplasm[4][5][6] |

Table 2: Key Surface Markers (CD Antigens) for Leukocyte Identification and Separation

| Cell Type | Pan-Leukocyte Marker | Primary Lineage Markers | Key Subpopulation Markers |

| Lymphocytes | CD45+[1] | T-cells: CD3+ B-cells: CD19+, CD20+ NK-cells: CD56+, CD16+ (CD3-)[1] | Helper T-cells: CD4+ Cytotoxic T-cells: CD8+ |

| Monocytes | CD45+[1] | CD14+[1] | Classical: CD14++CD16- Non-classical: CD14+CD16++ Intermediate: CD14++CD16+ |

| Granulocytes | CD45+[7] | Neutrophils: CD15+, CD16+[7][8] Eosinophils: Siglec-8+[8] Basophils: CD203c+[8] | CD11b, CD33 (pan-myeloid)[9] |

Experimental Protocols for Leukocyte Separation

The choice of separation method depends on the desired purity, yield, cell viability, and the specific downstream application. Below are detailed protocols for the most common techniques.

Density Gradient Centrifugation using Ficoll-Paque

This method separates peripheral blood mononuclear cells (PBMCs), which consist of lymphocytes and monocytes, from the denser granulocytes and red blood cells.

Principle: Whole blood is layered over a density gradient medium (e.g., Ficoll-Paque, density ~1.077 g/mL). During centrifugation, erythrocytes and granulocytes, having a higher density, sediment to the bottom of the tube. PBMCs, with a lower density, form a distinct layer at the plasma-Ficoll interface.

Detailed Protocol:

-

Blood Collection and Dilution:

-

Collect whole blood in tubes containing an anticoagulant (e.g., EDTA, heparin).

-

For optimal results, process the blood at room temperature (18-20°C).

-

Dilute the blood with an equal volume of sterile phosphate-buffered saline (PBS) without Ca²⁺/Mg²⁺. Mix gently by inverting the tube.

-

-

Layering:

-

In a sterile conical centrifuge tube, carefully add Ficoll-Paque medium. For every 4 mL of diluted blood, use 3 mL of Ficoll-Paque.

-

Slowly and carefully layer the diluted blood on top of the Ficoll-Paque, avoiding mixing of the two layers. This can be achieved by gently pipetting the blood against the side of the tube.

-

-

Centrifugation:

-

Centrifuge the tubes at 400 x g for 30-40 minutes at 18-20°C with the centrifuge brake turned off to prevent disruption of the cell layers.

-

-

PBMC Collection:

-

After centrifugation, four distinct layers will be visible:

-

Top layer: Plasma

-

Second layer (at the interface): A cloudy band of PBMCs (lymphocytes and monocytes).

-

Third layer: Clear Ficoll-Paque medium.

-

Bottom pellet: Granulocytes and red blood cells.

-

-

Carefully aspirate the upper plasma layer without disturbing the PBMC layer.

-

Using a sterile pipette, collect the PBMC layer and transfer it to a new sterile centrifuge tube.

-

-

Washing:

-

Add at least 3 volumes of PBS to the collected PBMCs.

-

Centrifuge at 100-250 x g for 10 minutes at 18-20°C to pellet the cells.

-

Discard the supernatant and resuspend the cell pellet in fresh PBS. Repeat the wash step to remove platelets and Ficoll-Paque residue.

-

-

Granulocyte Isolation (Optional):

-

To isolate granulocytes from the pellet, the red blood cells must be lysed.

-

After removing the plasma and PBMC layers, aspirate the Ficoll-Paque.

-

Resuspend the pellet in a red blood cell lysis buffer (e.g., ACK lysis buffer) and incubate according to the manufacturer's instructions.

-

Centrifuge to pellet the granulocytes and wash with PBS.

-

Workflow for Density Gradient Centrifugation:

References

- 1. Cluster of differentiation - Wikipedia [en.wikipedia.org]

- 2. med.upenn.edu [med.upenn.edu]

- 3. 推荐单核细胞标准分离方法 [sigmaaldrich.com]

- 4. The White Blood Cell and Differential Count - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Histology, White Blood Cell - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. assaygenie.com [assaygenie.com]

- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 9. diposit.ub.edu [diposit.ub.edu]

The Core Principles of Cell Separation by Buoyant Density Using Lymphoprep™

A Technical Guide for Researchers and Drug Development Professionals

The isolation of specific cell populations from heterogeneous samples is a cornerstone of research in immunology, cell biology, and drug development. Lymphoprep™ is a sterile, endotoxin-tested density gradient medium that provides a rapid, simple, and reliable method for the purification of mononuclear cells—lymphocytes and monocytes—from peripheral blood, cord blood, and bone marrow. This guide delves into the fundamental principles of how this compound™ leverages buoyant density for efficient cell separation, provides detailed experimental protocols, and presents quantitative data to enable reproducible and high-quality results.

The Principle of Density Gradient Centrifugation

The separation of cells using this compound™ is based on the well-established technique of isopycnic density gradient centrifugation.[1] This method separates cells based on their differences in buoyant density.[2] When a sample of anticoagulated and diluted blood is layered over the this compound™ solution and subjected to centrifugation, the cells migrate through the gradient until they reach a point where their own density equals that of the surrounding medium—their isopycnic point.[1]

This compound™ is an aqueous solution containing sodium diatrizoate and a polysaccharide, which adjusts its density to a precise 1.077 ± 0.001 g/mL.[3][4] This specific density is the key to the separation. Mononuclear cells, which include lymphocytes and monocytes, have a buoyant density less than 1.077 g/mL.[3] Consequently, during centrifugation, these cells are unable to penetrate the this compound™ layer and instead form a distinct band at the interface between the plasma and the density gradient medium.[5]

In contrast, erythrocytes (red blood cells) and granulocytes (neutrophils, eosinophils, and basophils) possess a higher buoyant density, causing them to sediment through the this compound™ layer and form a pellet at the bottom of the centrifuge tube.[6][7] The polysaccharide in this compound™ also promotes the aggregation of erythrocytes, which further increases their sedimentation rate.[8][9] Platelets, having the lowest density, tend to remain in the upper plasma layer.[2]

Quantitative Data for Cell Separation

The successful isolation of mononuclear cells is dependent on the distinct buoyant densities of the different blood cell populations relative to the density of the this compound™ medium. The following table summarizes these key quantitative parameters.

| Parameter | Value | Reference |

| This compound™ Density | 1.077 ± 0.001 g/mL | [3][4] |

| This compound™ Composition | Sodium diatrizoate (9.1% w/v), Polysaccharide (5.7% w/v) | [3][7][10] |

| Buoyant Density of Mononuclear Cells (Lymphocytes & Monocytes) | < 1.077 g/mL | [3] |

| Median Density of Lymphocytes | 1.073 - 1.077 g/mL | [11] |

| Median Density of Monocytes | 1.067 - 1.077 g/mL | [11] |

| Buoyant Density of Granulocytes (Neutrophils, Eosinophils, Basophils) | > 1.080 g/mL | [11] |

| Buoyant Density of Erythrocytes | Varies, but generally higher than mononuclear cells | [12] |

Experimental Protocol: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a standard procedure for the isolation of PBMCs from whole human blood using this compound™.

Materials:

-

This compound™ (at room temperature)

-

Anticoagulated whole blood (e.g., with EDTA, heparin)

-

Phosphate-Buffered Saline (PBS) or other suitable balanced salt solution

-

Sterile centrifuge tubes (e.g., 15 mL or 50 mL conical tubes)

-

Sterile pipettes

-

Centrifuge with a swing-out rotor

Methodology:

-

Blood Dilution: Dilute the anticoagulated whole blood with an equal volume of PBS at room temperature.[4][13] For example, mix 5 mL of whole blood with 5 mL of PBS. This step is crucial for reducing blood viscosity and improving the sharpness of the cell bands.

-

Layering of this compound™: Carefully add the appropriate volume of this compound™ to a centrifuge tube. For a 15 mL tube, 3 mL of this compound™ is typically used.[4]

-

Sample Application: Gently layer the diluted blood sample on top of the this compound™ solution.[6] It is critical to maintain a sharp interface between the two layers and avoid mixing. This can be achieved by slowly pipetting the diluted blood against the side of the tube.

-

Centrifugation: Centrifuge the tubes at 800 x g for 20 minutes at room temperature (20-25°C) in a swing-out rotor.[4][13] Ensure that the centrifuge brake is turned off to prevent disruption of the cell layers during deceleration.[6]

-

Harvesting of Mononuclear Cells: After centrifugation, four distinct layers will be visible:

-

An upper layer of diluted plasma.

-

A whitish band of mononuclear cells at the plasma/Lymphoprep™ interface.

-

A clear layer of this compound™.

-

A pellet of erythrocytes and granulocytes at the bottom of the tube. Carefully insert a sterile pipette through the plasma layer and aspirate the band of mononuclear cells.[6]

-

-

Washing the Cells: Transfer the harvested cells to a new centrifuge tube. Add at least 3 volumes of PBS to wash the cells and dilute any remaining this compound™.

-

Final Centrifugation: Centrifuge the cell suspension at 250-300 x g for 10 minutes.[4][13] This will pellet the mononuclear cells.

-

Resuspension: Discard the supernatant and resuspend the cell pellet in the desired volume of culture medium or buffer for downstream applications.

Visualizing the Separation Process

The following diagrams illustrate the logical workflow of cell separation using this compound™.

References

- 1. Density Gradient Centrifugation Principle : Cell Separation [uberstrainer.com]

- 2. pluriselect.com [pluriselect.com]

- 3. maxanim.com [maxanim.com]

- 4. progen.com [progen.com]

- 5. immunetics.com [immunetics.com]

- 6. stemcell.com [stemcell.com]

- 7. This compound™ Cell Separation Media - Amerigo Scientific [amerigoscientific.com]

- 8. cdn.stemcell.com [cdn.stemcell.com]

- 9. cdn.stemcell.com [cdn.stemcell.com]

- 10. stemcell.com [stemcell.com]

- 11. Leukocyte density and volume in normal subjects and in patients with acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interrelations among Na and K content, cell volume, and buoyant density in human red blood cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Human PBMC Isolation | The Ansel Lab [ansel.ucsf.edu]

Methodological & Application

Application Notes and Protocols: Step-by-Step Protocol for PBMC Isolation Using Lymphoprep™

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peripheral Blood Mononuclear Cells (PBMCs), including lymphocytes and monocytes, are crucial components of the immune system and are widely used in immunological research, vaccine development, and drug discovery.[1][2] A common and efficient method for isolating these cells from whole blood is through density gradient centrifugation.[3][4] Lymphoprep™ is a sterile, ready-to-use density gradient medium with a specific density of 1.077 g/mL, designed for the simple and rapid isolation of mononuclear cells.[2][5][6]

The principle of this method relies on the density differences between various blood components.[5] During centrifugation, erythrocytes (red blood cells) and granulocytes, which have a higher density, sediment through the this compound™ layer to the bottom of the tube.[2][5] PBMCs, having a lower density, are retained at the interface between the plasma and the density gradient medium, forming a distinct white layer that can be easily collected.[2][5] This protocol provides a detailed, step-by-step guide for the isolation of high-purity PBMCs from whole blood using this compound™.

Experimental Principle

Figure 1: Principle of Density Gradient Centrifugation.

Materials and Reagents

| Reagent/Material | Recommended Source/Type |

| Density Gradient Medium | This compound™ (e.g., STEMCELL Technologies, Catalog #18060)[3] |

| Blood Collection Tubes | Anticoagulant-treated tubes (e.g., EDTA, Heparin, or Citrate)[4] |

| Dilution/Wash Buffer | Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free[1][7] |

| Serum (Optional) | Heat-inactivated Fetal Bovine Serum (HI-FBS) to be added to PBS[1] |

| Centrifuge Tubes | Sterile 15 mL or 50 mL conical tubes[1] |

| Pipettes | Sterile serological pipettes and Pasteur pipettes[1] |

| Centrifuge | Bench-top centrifuge with a swing-out rotor[1] |

| Cell Counting | Hemocytometer or automated cell counter[1] |

| Viability Stain | Trypan Blue Solution (0.4%)[8] |

Experimental Protocol

This protocol is optimized for the isolation of PBMCs from whole human blood. Ensure all reagents are at room temperature (15-25°C) before starting.[3] All steps should be performed in a laminar flow cabinet using aseptic technique to prevent contamination.[4]

Part 1: Preparation

-

Prepare Wash Buffer : Prepare a solution of PBS containing 2% HI-FBS (PBS + 2% FBS).[3] This buffer will be used for dilution and washing steps. Using a buffer with serum can increase PBMC yield.[9]

-

Prepare this compound™ Tubes : Add the appropriate volume of this compound™ to a new conical centrifuge tube. Refer to Table 1 for recommended volumes.[3]

| Blood Volume (mL) | Dilution Buffer (mL) | This compound™ (mL) | Tube Size (mL) |

| 2 | 2 | 3 | 15 |

| 4 | 4 | 3 | 15 |

| 5 | 5 | 4 | 15 |

| 10 | 10 | 12.5 | 50 |

| 15 | 15 | 15 | 50 |

| Table 1: Recommended volumes for PBMC isolation using this compound™. Data adapted from[3][7]. |

Part 2: PBMC Isolation Workflow

Figure 2: Experimental Workflow for PBMC Isolation.

Part 3: Step-by-Step Procedure

-

Blood Dilution : Dilute the anticoagulant-treated whole blood with an equal volume of PBS + 2% FBS (1:1 ratio) in a conical tube.[3] Mix gently by inverting the tube. Diluting the blood is critical as it reduces RBC aggregation and prevents PBMCs from being trapped and lost in the red blood cell pellet.[9]

-

Layering : Carefully layer the diluted blood over the this compound™ in the prepared tube.[3] Hold the this compound™ tube at an angle and slowly dispense the diluted blood down the side of the tube. Take extreme care to avoid mixing the blood and the density gradient medium, as a sharp interface is crucial for good separation.[1][9]

-

Density Gradient Centrifugation : Centrifuge the tubes according to the parameters in Table 2. Crucially, ensure the centrifuge brake is turned OFF to prevent disruption of the separated layers during deceleration.[1][3][7]

| Step | Speed (g-force) | Time (minutes) | Temperature (°C) | Brake |

| Separation | 800 - 1000 x g | 20 - 30 | 18 - 25 | OFF |

| Washing | 300 - 400 x g | 5 - 10 | 18 - 25 | ON |

| Table 2: Centrifugation Parameters. Data compiled from[1][3][4][7]. |

-

Harvesting PBMCs : After centrifugation, four distinct layers will be visible (from top to bottom): plasma, a cloudy "buffy coat" layer of PBMCs at the plasma-Lymphoprep™ interface, the clear this compound™ layer, and a red pellet of erythrocytes and granulocytes at the bottom.[1]

-

Carefully insert a sterile Pasteur pipette through the top plasma layer to reach the PBMC interface.

-

Aspirate the entire PBMC layer using a slow, circular motion, taking care to minimize the collection of plasma and this compound™.[7] Transfer the collected cells to a new sterile 50 mL conical tube.[1]

-

-

Washing PBMCs :

-

First Wash : Fill the tube containing the harvested PBMCs with PBS + 2% FBS up to 50 mL.[1] Centrifuge at 300 x g for 10 minutes with the brake ON.[1] This step washes the cells and removes residual this compound™ and platelets.

-

Second Wash : Discard the supernatant and gently resuspend the cell pellet in the small remaining volume. Add fresh PBS + 2% FBS to the 50 mL mark and repeat the centrifugation step (300 x g for 10 minutes, brake ON).[3]

-

Part 4: Cell Counting and Viability

-

Resuspend Cells : After the final wash, discard the supernatant and resuspend the cell pellet in a known volume of buffer (e.g., 1-10 mL of PBS).

-

Determine Viability : To determine cell viability, mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.[8]

-

Count Cells : Load the mixture onto a hemocytometer. Count the viable (clear, non-blue) and non-viable (blue) cells.[8] The typical yield from healthy donors is approximately 1-2 million PBMCs per mL of whole blood.[10]

Optional: Cryopreservation of PBMCs

For long-term storage, PBMCs can be cryopreserved.

-

Prepare Freezing Medium : A common freezing medium consists of 90% FBS and 10% Dimethyl Sulfoxide (DMSO).[4][8] Prepare this solution fresh and keep it cold.

-

Resuspend Cells : Centrifuge the final PBMC suspension (300 x g for 10 minutes) and resuspend the pellet in cold freezing medium at a concentration of 5-10 x 10⁶ cells/mL.[1][8]

-

Aliquot and Freeze : Quickly aliquot the cell suspension into cryovials.[1] Place the vials in a controlled-rate freezing container (e.g., Mr. Frosty) and store them at -80°C overnight.[4]

-

Long-Term Storage : Transfer the cryovials to liquid nitrogen for long-term storage the following day.[4][8]

References

- 1. sanguinebio.com [sanguinebio.com]

- 2. immunetics.com [immunetics.com]

- 3. stemcell.com [stemcell.com]

- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 5. cdn.stemcell.com [cdn.stemcell.com]

- 6. stemcell.com [stemcell.com]

- 7. Human PBMC Isolation | The Ansel Lab [ansel.ucsf.edu]

- 8. reprocell.com [reprocell.com]

- 9. researchgate.net [researchgate.net]

- 10. urmc.rochester.edu [urmc.rochester.edu]

Application Notes: Isolating Mononuclear Cells from Bone Marrow Aspirate Using Lymphoprep™

Introduction

Lymphoprep™ is a sterile, endotoxin-tested density gradient medium widely utilized for the simple and rapid isolation of mononuclear cells (MNCs) from bone marrow aspirate, peripheral blood, and cord blood. The technique is based on the principle of density gradient centrifugation developed by Bøyum, which separates cells based on their density. This compound™ has a density of 1.077 g/mL, which allows for the separation of less dense mononuclear cells (lymphocytes and monocytes) from the denser granulocytes and erythrocytes, which sediment through the medium during centrifugation. The polysaccharide component of this compound™ also promotes erythrocyte aggregation, further facilitating their sedimentation. This method is a reliable and efficient alternative to other density gradient media like Ficoll-Paque™, yielding comparable cell purity and recovery rates.

Principle of Separation

The fundamental principle behind this compound™-based separation is the differential migration of blood cells through a density gradient. When a diluted bone marrow aspirate sample is carefully layered onto the this compound™ solution and subjected to centrifugation, the distinct cell populations separate into layers based on their buoyant density.

-

Erythrocytes and Granulocytes: These cells have a higher density than the this compound™ medium and will sediment to the bottom of the tube.

-

Mononuclear Cells: This population, consisting of lymphocytes and monocytes, has a lower density and will band at the interface between the plasma/buffer and the this compound™ medium.

-

Platelets: Platelets generally remain in the plasma supernatant.

This process allows for the straightforward collection of a highly enriched population of mononuclear cells.

Experimental Protocols

This section provides a detailed protocol for the isolation of mononuclear cells from bone marrow aspirate using this compound™.

Materials

-

This compound™ (Store protected from light at 4 - 30°C)

-

Bone Marrow Aspirate

-

Sterile, balanced salt solution for dilution and washing (e.g., Phosphate-Buffered Saline (PBS) with 2% Fetal Bovine Serum (FBS) or 0.9% NaCl with 4% Human Serum Albumin (HSA) and 0.4% heparin)

-

Sterile conical centrifuge tubes (e.g., 15 mL or 50 mL)

-

Sterile pipettes

-

Centrifuge with a swinging-bucket rotor

Protocol

-

Preparation: Bring this compound™ and the balanced salt solution to room temperature (15 - 25°C). Mix the this compound™ by inverting the bottle several times before use.

-

Sample Dilution: Dilute the bone marrow aspirate with an equal volume of the balanced salt solution. For example, mix 5 mL of bone marrow aspirate with 5 mL of buffer. This reduces the viscosity and density of the sample, which is crucial for clean separation.

-

Layering the Gradient:

-

Pipette the desired volume of this compound™ into a conical centrifuge tube.

-

Carefully layer the diluted bone marrow aspirate on top of the this compound™, minimizing the mixing of the two layers. This can be achieved by holding the tube at an angle and slowly dispensing the diluted sample along the side of the tube.

-

-

Centrifugation: Centrifuge the tubes at 800 x g for 20 minutes at room temperature with the centrifuge brake turned off. A slow deceleration helps to preserve the distinct cell layers.

-

Harvesting Mononuclear Cells: After centrifugation, four distinct layers will be visible:

-

The bottom layer consists of erythrocytes and granulocytes.

-

Above this is the clear this compound™ medium.

-

A whitish, opaque band of mononuclear cells is located at the interface between the this compound™ and the upper plasma/buffer layer.

-

The top layer is the plasma/buffer supernatant.

-

Carefully insert a sterile pipette through the upper plasma layer to the mononuclear cell interface and aspirate the cell band.

-

-

Washing the Cells:

-

Transfer the harvested mononuclear cells to a new sterile centrifuge tube.

-

Add at least 3 volumes of the balanced salt solution to wash the cells and dilute any remaining this compound™.

-

Centrifuge at 250-600 x g for 10 minutes at room temperature. Note that lower centrifugation speeds during washing may result in lower cell recovery.

-

Discard the supernatant.

-

-

Second Wash: Resuspend the cell pellet in the balanced salt solution and repeat the washing step (Step 6). This step is important for removing any remaining platelets and this compound™.

-

Final Resuspension: After the final wash, discard the supernatant and resuspend the mononuclear cell pellet in the desired volume of culture medium or buffer for downstream applications such as cell counting, viability assessment, or cell culture.

Data Presentation

The following tables summarize key quantitative parameters for the use of this compound™ in mononuclear cell separation.

Table 1: this compound™ Specifications

| Property | Value | Reference |

| Density | 1.077 g/mL | |

| Composition | Sodium diatrizoate (9.1% w/v) and polysaccharide (5.7% w/v) | |

| Storage Temperature | 4 - 30°C, protect from light |

Table 2: Centrifugation Parameters for Mononuclear Cell Separation

| Step | Centrifugation Speed (g-force) | Time (minutes) | Temperature | Brake Setting | Reference |

| Separation | 800 x g | 20 | Room Temperature | Off | |

| Washing (Option 1) | 250 x g | 10 | Room Temperature | On | |

| Washing (Option 2) | 600 x g | 10 | Room Temperature | On | |

| Washing (Option 3) | 800 x g | 10 | Room Temperature | On |

Note: Significantly lower cell recoveries have been reported with a washing speed of 250 g compared to 600 g or 800 g.

Table 3: Comparative Performance of this compound™ and Ficoll-Paque™

| Parameter | This compound™ | Ficoll-Paque™ | Finding | Reference |

| Cell Purity | Similar | Similar | No significant difference in the purity of isolated mononuclear cells. | |

| Cell Recovery | Similar | Similar | No significant difference in the recovery of total mononuclear cells. | |

| Cell Viability | Similar | Similar | Cell viability was found to be similar between the two media. | |

| Exclusion of Unwanted Cells | Efficient | Efficient | Both media were equally efficient in excluding red blood cells and granulocytes. |

Visualizations

Experimental Workflow for Mononuclear Cell Separation

Caption: Workflow for isolating mononuclear cells from bone marrow aspirate using this compound™.

Considerations and Troubleshooting

-

Contamination: Bone marrow samples, especially from patients with certain hematological diseases, may result in mononuclear cell fractions contaminated with myeloid and erythroid cells. Morphological analysis of the final cell preparation is recommended to avoid misinterpretation of results.

-

Platelet Removal: When working with heparinized samples, it is important to remove the majority of platelets, as they can interfere with some downstream assays. The described washing steps are typically sufficient for this purpose.

-

Cell Recovery: As noted, the centrifugation speed during the washing steps can significantly impact final cell recovery. If low yields are a concern, using a higher g-force (e.g., 600 g) for washing is advisable.

-

Technique: The careful layering of the diluted sample onto the this compound™ is critical for achieving a sharp interface and good separation. Any mixing of the layers before centrifugation will compromise the purity of the isolated cells.

Application Notes: Utilizing Lymphoprep™-Isolated Cells for High-Fidelity Flow Cytometry Analysis

Introduction